

An In-depth Technical Guide to 3-Benzylpyridine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Benzylpyridine**

Cat. No.: **B1203931**

[Get Quote](#)

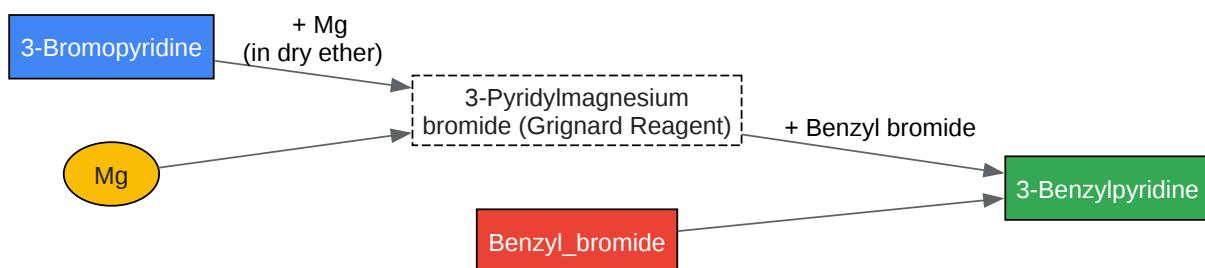
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic pathways of **3-Benzylpyridine**. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Molecular and Physical Properties

3-Benzylpyridine is an organic compound featuring a pyridine ring substituted with a benzyl group at the 3-position. Its chemical formula is $C_{12}H_{11}N$. The molecular structure consists of a six-membered aromatic heterocycle containing one nitrogen atom, attached to a benzyl substituent.

Physicochemical Data Summary


The key quantitative data for **3-Benzylpyridine** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₁₂ H ₁₁ N
Molecular Weight	169.22 g/mol
Melting Point	34 °C
Boiling Point	286-287 °C
Density	1.061 g/cm ³
pKa	5.40 ± 0.10 (Predicted)
Appearance	Colorless to pale yellow liquid or solid
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and ether.

Synthesis of 3-Benzylpyridine

A common and effective method for the synthesis of **3-Benzylpyridine** involves the reaction of a Grignard reagent with a suitable pyridine derivative. A plausible synthetic route is the reaction of 3-pyridylmagnesium bromide with benzyl bromide.

Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Benzylpyridine** via Grignard Reaction.

Experimental Protocol: Synthesis via Grignard Reaction

The following protocol is a generalized procedure based on established methods for similar Grignard reactions with pyridine derivatives.

Materials:

- 3-Bromopyridine
- Magnesium turnings
- Benzyl bromide
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of 3-bromopyridine in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until most of the magnesium has reacted to form 3-pyridylmagnesium bromide.
- Reaction with Benzyl Bromide: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of benzyl bromide in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
- Quenching and Extraction: After the addition is complete, warm the reaction mixture to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with dichloromethane.

- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The purity and identity of **3-Benzylpyridine** can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
- Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.

GC Conditions:

- Injector Temperature: 250 °C
- Injection Volume: 1 μ L
- Split Ratio: 50:1
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold at 280 °C for 5 minutes.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Sample Preparation: Dissolve 1 mg of the **3-Benzylpyridine** sample in 1 mL of a suitable solvent such as dichloromethane or methanol.

Experimental Protocol: HPLC Analysis

Instrumentation:

- HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 254 nm

Sample Preparation: Prepare a 1 mg/mL solution of the **3-Benzylpyridine** sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Benzylpyridine: Molecular Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203931#3-benzylpyridine-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com